2-Methyl-2-phenylpropanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139130. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

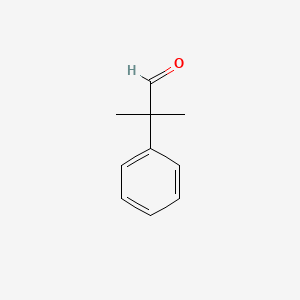

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOWHRLIQNKYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300822 | |

| Record name | 2-Methyl-2-phenylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3805-10-5 | |

| Record name | 3805-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-phenylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-phenylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methyl-2-phenylpropanal from 2-methyl-2-phenyl-propan-1-ol: A Technical Guide

Abstract

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth analysis of the synthesis of 2-methyl-2-phenylpropanal from its corresponding primary alcohol, 2-methyl-2-phenyl-propan-1-ol. It details and compares several widely-used oxidation methodologies, including Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and Pyridinium (B92312) Chlorochromate (PCC) oxidation. For each method, this document presents detailed experimental protocols, mechanistic insights, and a comparative analysis of reaction parameters. All quantitative data is summarized in structured tables, and key workflows and mechanisms are visualized using Graphviz diagrams to ensure clarity and accessibility for chemical research and development professionals.

Introduction

The target molecule, this compound, features a quaternary carbon center adjacent to the aldehyde functional group. The synthesis of such sterically hindered aldehydes requires mild and selective oxidation methods to prevent side reactions or over-oxidation to the corresponding carboxylic acid. The starting material, 2-methyl-2-phenyl-propan-1-ol, is a primary alcohol, making it an ideal substrate for a range of modern oxidative procedures. The selection of an appropriate oxidant is critical and depends on factors such as substrate sensitivity, desired yield, scalability, cost, and toxicity of the reagents. This guide focuses on three prominent methods that effectively achieve this transformation.

General Reaction Scheme

The core chemical transformation involves the oxidation of the primary alcohol to an aldehyde, as depicted below:

Figure 1: General Oxidation Reaction 2-methyl-2-phenyl-propan-1-ol is converted to this compound.

Caption: General scheme for the oxidation of 2-methyl-2-phenyl-propan-1-ol.

Oxidation Methodologies and Experimental Protocols

Several reliable methods exist for the oxidation of primary alcohols to aldehydes. The following sections detail the protocols and characteristics of the most suitable techniques for the synthesis of this compound.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine compound, Dess-Martin periodinane (DMP), as a mild and highly selective oxidizing agent.[1][2] It is favored for its neutral pH, operation at room temperature, and high functional group tolerance.[2][3]

Advantages:

-

Mild Conditions: The reaction is typically performed at room temperature under neutral pH, protecting sensitive functional groups.[1][3]

-

High Selectivity: DMP selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation.[4][5]

-

Simplified Workup: The workup procedure is often straightforward compared to other methods.[2]

-

Non-Toxic Metals: It avoids the use of toxic chromium-based reagents.[1]

Disadvantages:

-

Cost: DMP is a relatively expensive reagent.[3]

-

Safety: The reagent is potentially explosive and shock-sensitive, requiring careful handling.[2][3]

-

Atom Economy: The reaction has a poor atom economy due to the high molecular weight of the reagent.[3]

-

Dissolve 2-methyl-2-phenyl-propan-1-ol (1.0 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) to a concentration of approximately 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

To this solution, add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.[3] For substrates sensitive to acid, sodium bicarbonate or pyridine (B92270) can be added as a buffer.[1]

-

Stir the reaction mixture vigorously at room temperature for 2 to 4 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench excess DMP and reduce the iodine byproducts.

-

Stir until the solid dissolves and the layers become clear. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product via flash column chromatography if necessary.

Caption: Mechanism of the Dess-Martin Oxidation.

Swern Oxidation

The Swern oxidation is another classic, mild method that uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534) (Et₃N).[6][7] It is highly regarded for its reliability and mild conditions, though it requires cryogenic temperatures.

Advantages:

-

Mild Conditions: The reaction is run at very low temperatures (-78 °C), which is ideal for sensitive substrates.[6]

-

High Yields: Typically provides clean reactions with high yields.

-

Metal-Free: Avoids the use of heavy metal oxidants.[6]

Disadvantages:

-

Cryogenic Temperatures: Requires a dry ice/acetone bath, which can be cumbersome for large-scale reactions.[8]

-

Byproduct Odor: Produces the volatile and foul-smelling byproduct dimethyl sulfide (B99878) (DMS).[7]

-

Precise Control: Requires careful control of temperature and addition rates to avoid side reactions.[7]

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.[8]

-

Add a solution of dimethyl sulfoxide (DMSO) (2.4 eq.) in CH₂Cl₂ dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C.[8] Stir for 10-15 minutes.

-

Slowly add a solution of 2-methyl-2-phenyl-propan-1-ol (1.0 eq.) in CH₂Cl₂ to the activated DMSO mixture.[8][9] Stir for 30-45 minutes at -78 °C.

-

Add triethylamine (Et₃N) (5.0 eq.) dropwise to the reaction mixture.[8]

-

After stirring for another 10-20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.[9]

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x).

-

Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by flash column chromatography.

Caption: Key stages in the Swern Oxidation mechanism.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a salt formed from pyridine, chromium trioxide, and hydrochloric acid. It is a milder alternative to other chromium(VI) reagents (like Jones reagent) and is effective for converting primary alcohols to aldehydes, typically in dichloromethane.[10][11][12]

Advantages:

-

Convenience: The reaction is straightforward to set up and typically runs at room temperature.

-

Selectivity: Reliably stops the oxidation at the aldehyde stage in anhydrous conditions.[10][13]

Disadvantages:

-

Toxicity: Chromium compounds are toxic and carcinogenic, posing significant health and environmental disposal challenges.[14]

-

Workup: The removal of chromium byproducts can be difficult and often requires filtration through a pad of silica (B1680970) or Florisil.

-

Acidity: The reagent is acidic and may not be suitable for substrates with acid-labile functional groups.

-

Suspend pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask. Adding powdered molecular sieves can help ensure anhydrous conditions.

-

Add a solution of 2-methyl-2-phenyl-propan-1-ol (1.0 eq.) in CH₂Cl₂ to the PCC suspension in one portion.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a short pad of silica gel or Florisil to remove the chromium salts, washing the pad with additional diethyl ether.

-

Collect the filtrate and concentrate it under reduced pressure to obtain the crude product.

-

Further purification can be achieved via flash column chromatography if needed.

Comparison of Oxidation Methods

The choice of method depends on the specific requirements of the synthesis. The table below summarizes the key quantitative and qualitative parameters for each discussed protocol.

| Parameter | Dess-Martin Periodinane (DMP) | Swern Oxidation | Pyridinium Chlorochromate (PCC) | DMSO/SO₃·Pyridine[15] |

| Primary Reagents | DMP | DMSO, Oxalyl Chloride, Et₃N | PCC | DMSO, SO₃·Pyridine, Et₃N |

| Typical Yield | High | High | Good to High | ~92% (crude)[15] |

| Reaction Temp. | Room Temperature | -78 °C to Room Temp. | Room Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours | 1 - 2 hours | 2 - 4 hours | 2.5 hours[15] |

| Key Advantage | Very mild, neutral conditions | Excellent for sensitive substrates | Operationally simple | Metal-free, good yield |

| Key Disadvantage | Cost, explosive potential | Cryogenic temp., odor | Chromium toxicity | Byproduct odor |

| Scalability | Challenging due to cost/safety | Challenging due to temp./odor | Moderate | Good |

General Experimental Workflow

The overall process for synthesizing and isolating this compound follows a standard sequence of operations common to many organic transformations.

Caption: Standard workflow for oxidation and purification.

Conclusion

The synthesis of this compound from 2-methyl-2-phenyl-propan-1-ol can be accomplished effectively through several established oxidation protocols. For laboratory-scale synthesis where mild conditions and high selectivity are paramount, the Dess-Martin and Swern oxidations are superior choices, despite their respective drawbacks of reagent cost and cryogenic requirements.[1][6] The DMSO/SO₃·Pyridine method presents a compelling, high-yielding alternative at room temperature.[15] PCC oxidation remains a viable, though less favorable, option due to the toxicity and disposal concerns associated with chromium reagents.[14] The selection of the optimal method should be guided by a careful evaluation of the experimental scale, substrate sensitivity, available equipment, and safety considerations.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 2-Methyl-2-phenylpropanal (CAS Number: 3805-10-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Methyl-2-phenylpropanal (CAS No. 3805-10-5), a key intermediate in organic synthesis. The document consolidates available data on its physicochemical properties, synthesis, and safety protocols. All quantitative data is presented in structured tables for ease of reference. A detailed experimental protocol for its synthesis via oxidation is provided, accompanied by a workflow diagram generated using Graphviz. Spectroscopic data availability is also noted. As of the latest literature review, no specific information regarding the biological activities, mechanism of action, or associated signaling pathways for this compound has been reported. This guide serves as a foundational resource for professionals utilizing this compound in their research and development endeavors.

Physicochemical Properties

This compound is an aromatic aldehyde with a distinct molecular structure. The following tables summarize its key physical and computed properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3805-10-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O | [1][2][3] |

| Molecular Weight | 148.20 g/mol | [4][5] |

| Boiling Point | 219.8 °C at 760 mmHg | [2] |

| Density | 0.965 g/cm³ | [2] |

| Flash Point | 94.6 °C | [2][6] |

| Refractive Index | 1.496 | [2] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| XLogP3 | 2.3 | [5] |

| Topological Polar Surface Area | 17.1 Ų | [5] |

| Exact Mass | 148.088815002 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 2-methyl-2-phenyl-propan-1-ol.

Experimental Protocol: Oxidation of 2-methyl-2-phenyl-propan-1-ol

This protocol details the synthesis of this compound from its corresponding alcohol.

Materials:

-

2-methyl-2-phenyl-propan-1-ol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (TEA)

-

Pyridine (B92270) sulfur trioxide complex

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 2-methyl-2-phenyl-propan-1-ol in DMSO.

-

Add triethylamine to the solution at room temperature.

-

Slowly add pyridine sulfur trioxide complex to the reaction mixture.

-

Stir the mixture at room temperature for approximately 2.5 hours.

-

Upon completion of the reaction (monitored by a suitable technique such as TLC), quench the reaction by adding water.

-

Extract the aqueous mixture with dichloromethane.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the organic layer under reduced pressure to yield the crude this compound.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Data

While this guide does not provide the actual spectra, the following spectroscopic data for this compound are available in various databases and can be accessed for detailed structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR data is available.[4]

-

Mass Spectrometry (MS): GC-MS data has been recorded.[4]

-

Infrared (IR) Spectroscopy: IR spectral data is available.[4]

Researchers are encouraged to consult chemical databases for detailed spectral information.

Biological Activity and Mechanism of Action

A thorough review of the scientific literature and chemical databases reveals a notable absence of information regarding the biological activity, mechanism of action, and associated signaling pathways for this compound (CAS 3805-10-5). While research exists for the related compound 2-phenylpropanal, these findings cannot be reliably extrapolated to this compound due to structural differences.

Professionals in drug development and pharmacology should be aware that any investigation into the biological effects of this compound would represent a novel area of research.

Applications

The primary application of this compound is as an intermediate in organic synthesis.[6] Its structure makes it a valuable building block for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.[1]

Safety and Handling

This compound is associated with several hazards. The following table summarizes the GHS hazard statements.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [5][7][8] |

| H319 | Causes serious eye irritation | [7][8] |

| H335 | May cause respiratory irritation | [7][8] |

Precautionary Statements: Users should adhere to standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area. For a complete list of precautionary statements (P-statements), please refer to the material safety data sheet (MSDS).[5][8]

Conclusion

This technical guide has compiled the currently available information on this compound (CAS 3805-10-5). While its physicochemical properties and a method for its synthesis are well-documented, a significant knowledge gap exists concerning its biological activity. This presents an opportunity for future research to explore the potential pharmacological effects of this compound. The information provided herein is intended to serve as a valuable resource for scientists and researchers working with this chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-methyl-2-phenyl-propanal | CAS#:3805-10-5 | Chemsrc [chemsrc.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 3805-10-5|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. 3805-10-5 | this compound - Capot Chemical [capotchem.com]

- 7. chemical-label.com [chemical-label.com]

- 8. This compound | C10H12O | CID 283879 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physical and chemical properties of 2-Methyl-2-phenylpropanal"

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-2-phenylpropanal, targeting researchers, scientists, and professionals in drug development. This document collates critical data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Chemical Identity and Physical Properties

This compound, also known as α,α-dimethylphenylacetaldehyde, is an organic compound with the chemical formula C10H12O.[1] It is a substituted aldehyde with a phenyl group and two methyl groups attached to the alpha carbon.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H12O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Number | 3805-10-5 | [2] |

| Boiling Point | 219.8 °C at 760 mmHg | [2] |

| Density | 0.965 g/cm³ | [2] |

| Flash Point | 94.6 °C | [2] |

| LogP | 2.16310 | [2] |

| Refractive Index | 1.496 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Key Data Points | Reference |

| ¹³C NMR | Spectra available from A. Hardt, W. Bremser BASF Ludwigshafen (1982) | [1] |

| GC-MS | NIST Number: 162028; Top Peak (m/z): 91; 2nd Highest (m/z): 119; 3rd Highest (m/z): 148 | [1] |

| FTIR | Instrument: Bruker IFS 85; Technique: Cell | [1] |

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of 2-methyl-2-phenyl-propan-1-ol.[3]

Experimental Protocol: Oxidation of 2-methyl-2-phenyl-propan-1-ol

Materials:

-

2-methyl-2-phenyl-propan-1-ol (13.3 g, 87.0 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO) (150 mL)

-

Triethylamine (B128534) (24.7 mL, 178.0 mmol)

-

Pyridine (B92270) sulfur trioxide complex (28.6 g, 180.0 mmol)

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-methyl-2-phenyl-propan-1-ol in DMSO, add triethylamine at room temperature.

-

Subsequently, add the pyridine sulfur trioxide complex to the mixture.

-

Stir the reaction mixture for 2.5 hours at room temperature.

-

After the reaction is complete, add water to the mixture.

-

Extract the resulting mixture with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude product, 2-methyl-2-phenyl-propionaldehyde. The reported yield for this protocol is 91.6% (12.0 g).[3] The product can be used in the next step without further purification.[3]

Synthesis Workflow Diagram

Chemical Reactivity

As an α,α-disubstituted aldehyde, this compound exhibits reactivity characteristic of this class of compounds. The presence of two substituents on the alpha-carbon prevents enolization and reactions that proceed through an enol or enolate intermediate.

Oxidation

Due to the absence of a benzylic hydrogen, the side chain of this compound is resistant to oxidation by strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate under acidic conditions, which would typically cleave the side chain to form benzoic acid.[4] The aldehyde group, however, can be oxidized to a carboxylic acid.

Reduction

The aldehyde functional group in this compound can be readily reduced to a primary alcohol, 2-methyl-2-phenyl-1-propanol. This can be achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reactivity Overview Diagram

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Skin corrosion/irritation: Warning, Causes skin irritation (H315).[1]

-

Serious eye damage/eye irritation: Warning, Causes serious eye irritation (H319).[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: Warning, May cause respiratory irritation (H335).[1]

Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound. The provided data, including spectroscopic information, a detailed synthesis protocol, and an overview of its chemical reactivity, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualizations aim to provide a clear and concise understanding of the synthesis workflow and the principal chemical transformations of this compound.

References

- 1. This compound | C10H12O | CID 283879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl-2-phenyl-propanal | CAS#:3805-10-5 | Chemsrc [chemsrc.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. organic chemistry - Oxidation of 2-Methyl, 2-Phenyl Propane - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-Depth Technical Guide to 2-Methyl-2-phenylpropanal (C10H12O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-phenylpropanal, a small organic molecule with the molecular formula C10H12O. While its direct biological activities and applications in drug development are not extensively documented in publicly available literature, its structural features suggest potential relevance in medicinal chemistry as a scaffold or intermediate. This document collates available data on its chemical and physical properties, synthesis, and spectral characterization. Due to the limited specific biological data, this guide also briefly discusses the known biological activities of its structural isomer, 2-phenylpropanal, to provide a contextual framework for potential future research. All quantitative data is summarized in structured tables, and a detailed experimental protocol for its synthesis is provided.

Chemical and Physical Properties

This compound, also known as α,α-dimethylbenzeneacetaldehyde, is a colorless liquid. Its core structure consists of a propanal backbone with a phenyl group and two methyl groups attached to the alpha carbon. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C10H12O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Number | 3805-10-5 | [2] |

| SMILES | CC(C)(C=O)C1=CC=CC=C1 | [1] |

| Density | 0.965 g/cm³ | [2] |

| Boiling Point | 219.8 °C at 760 mmHg | [2] |

| Flash Point | 94.6 °C | [2] |

| LogP | 2.3 | [1] |

| Refractive Index | 1.496 | [2] |

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of the corresponding alcohol, 2-methyl-2-phenyl-1-propanol.

Experimental Protocol: Oxidation of 2-methyl-2-phenyl-1-propanol

Materials:

-

2-methyl-2-phenyl-1-propanol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et3N)

-

Pyridine (B92270) sulfur trioxide complex

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure: [3]

-

Dissolve 2-methyl-2-phenyl-1-propanol in DMSO.

-

Add triethylamine to the solution at room temperature.

-

Slowly add the pyridine sulfur trioxide complex to the reaction mixture.

-

Stir the mixture at room temperature for several hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

Logical Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound. While direct access to full spectral data can be limited, key information is available from various databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum of this compound has been referenced in the SpectraBase database.[1] Key expected signals would include those for the quaternary aromatic carbon, the other aromatic carbons, the quaternary aliphatic carbon, the methyl carbons, and the aldehyde carbonyl carbon.

Infrared (IR) Spectroscopy

-

An FTIR spectrum of this compound is available in the PubChem database, obtained using a Bruker IFS 85 instrument.[1] Characteristic absorption bands would be expected for the C-H stretching of the aromatic ring and alkyl groups, and a strong C=O stretching vibration for the aldehyde group.

Mass Spectrometry (MS)

-

GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1] The mass spectrum would show a molecular ion peak (M+) at m/z 148, corresponding to the molecular weight of the compound. Key fragment ions would likely include those resulting from the loss of the formyl group and cleavage of the C-C bond adjacent to the phenyl group.

Biological Activity and Relevance in Drug Development

As of the latest literature review, there is a notable absence of specific studies detailing the biological activity, mechanism of action, or direct applications in drug development for this compound.

However, its structural isomer, 2-phenylpropanal , has been reported to exhibit some biological properties, including potential allergenic effects.[4] It is also used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.[4] While this information does not directly apply to this compound, it provides a starting point for hypothesizing potential areas of investigation. The presence of a reactive aldehyde group and a phenyl ring in this compound suggests it could interact with biological macromolecules.

Potential Research Directions:

Given the lack of direct data, future research on this compound could explore the following:

-

Cytotoxicity assays: To determine its effect on various cell lines.

-

Enzyme inhibition studies: To screen for activity against relevant therapeutic targets.

-

Receptor binding assays: To investigate potential interactions with specific receptors.

-

Metabolic stability studies: To understand its fate in biological systems.

Hypothetical Signaling Pathway Interaction:

The following diagram illustrates a hypothetical interaction of a small molecule like this compound with a generic signaling pathway, a concept that could be explored in future research.

Caption: A generic signaling pathway that could be modulated by a small molecule.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily synthesizable organic compound with well-defined chemical and physical properties. While its direct biological role and potential for drug development remain largely unexplored, its structure presents opportunities for its use as a building block in medicinal chemistry. The lack of biological data highlights a significant knowledge gap and an area ripe for future investigation. Researchers are encouraged to use the information presented in this guide as a foundation for further studies to elucidate the potential therapeutic applications of this molecule.

References

An In-depth Technical Guide to the Initial Characterization of 2-Methyl-2-phenylpropanal

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the initial characterization of 2-Methyl-2-phenylpropanal (CAS No: 3805-10-5), a substituted aldehyde with potential applications in organic synthesis and materials science. This guide details the compound's fundamental physicochemical properties, outlines a high-yield synthetic protocol, and discusses its key reactive characteristics. Standardized experimental methodologies for spectroscopic and chromatographic analysis are presented to ensure reproducibility. Safety protocols and handling guidelines are also included. All quantitative data is consolidated into tabular formats for clarity, and key processes are visualized using logical diagrams to facilitate understanding.

Introduction

This compound, also known as phenyldimethylacetaldehyde, is an aromatic aldehyde with the molecular formula C₁₀H₁₂O.[1][2] Its structure is characterized by a propanal backbone with a phenyl group and two methyl groups attached to the alpha-carbon. This quaternary alpha-carbon precludes many typical aldehyde reactions, such as aldol (B89426) condensation, making its reactivity profile of particular interest. This guide serves as a foundational resource for researchers, providing the essential data and methodologies required for its synthesis, identification, and safe handling in a laboratory setting.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are crucial for predicting the compound's behavior in various solvents and reaction conditions, as well as for its purification and storage.

| Property | Value | Source |

| CAS Number | 3805-10-5 | [1][2] |

| Molecular Formula | C₁₀H₁₂O | [1][2][3][4] |

| Molecular Weight | 148.20 g/mol | [2][3][4] |

| Exact Mass | 148.088815 g/mol | [2][3][4] |

| Density | 0.965 g/cm³ | [2] |

| Boiling Point | 219.8 °C at 760 mmHg | [2] |

| Flash Point | 94.6 °C | [2] |

| Refractive Index | 1.496 | [2] |

| LogP (Octanol/Water) | 2.16 - 2.3 | [2][3][4] |

| Topological Polar Surface Area | 17.1 Ų | [3][4] |

| SMILES | CC(C)(C=O)C1=CC=CC=C1 | [4][5] |

| InChIKey | RJOWHRLIQNKYKW-UHFFFAOYSA-N | [2][4] |

Synthesis Protocol

This compound can be efficiently synthesized via the oxidation of its corresponding primary alcohol, 2-methyl-2-phenyl-propan-1-ol. A common and effective method utilizes a Parikh-Doering oxidation system.[1]

Experimental Protocol: Oxidation of 2-methyl-2-phenyl-propan-1-ol

Objective: To synthesize this compound with a high, unpurified yield.[1]

Reagents:

-

2-methyl-2-phenyl-propan-1-ol (1.0 eq)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et₃N) (2.0 eq)

-

Sulfur trioxide pyridine (B92270) complex (SO₃·py) (2.1 eq)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-2-phenyl-propan-1-ol (e.g., 13.3 g, 87.0 mmol) in DMSO (e.g., 150 mL).[1]

-

Add triethylamine (e.g., 24.7 mL, 178.0 mmol) to the solution at room temperature.[1]

-

Slowly add the pyridine sulfuric oxide complex (e.g., 28.6 g, 180.0 mmol) to the stirred mixture.[1]

-

Continue stirring the reaction mixture for approximately 2.5 hours at room temperature.[1]

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Filter the mixture and concentrate the organic solvent under reduced pressure to obtain the crude product, 2-methyl-2-phenyl-propionaldehyde.[1] A reported crude yield for this procedure is 91.6%.[1] The product can be used in the next step without further purification or can be purified by vacuum distillation.

Caption: Synthesis workflow from alcohol to crude aldehyde.

Spectroscopic and Chromatographic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard protocols for obtaining key analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Prepare a sample by dissolving 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Expected Spectral Features:

-

¹H NMR:

-

~9.5-10.0 ppm: A singlet corresponding to the aldehydic proton (-CHO).

-

~7.2-7.4 ppm: A multiplet integrating to 5 protons, corresponding to the aromatic protons of the phenyl group.

-

~1.4-1.5 ppm: A singlet integrating to 6 protons, corresponding to the two equivalent methyl groups (-CH₃).

-

-

¹³C NMR:

-

~200-205 ppm: Aldehyde carbonyl carbon.

-

~135-140 ppm: Quaternary aromatic carbon (ipso-carbon).

-

~125-130 ppm: Aromatic carbons (CH).

-

~50-55 ppm: Quaternary alpha-carbon.

-

~20-25 ppm: Methyl carbons.

-

Mass Spectrometry (MS)

Protocol:

-

Prepare a dilute solution of the compound in a volatile solvent like methanol (B129727) or acetonitrile.

-

Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or direct infusion for Electrospray Ionization (ESI-MS).

-

Acquire the mass spectrum in positive ion mode.

Expected Spectral Features:

-

Molecular Ion (M⁺): A peak at m/z corresponding to the exact mass of the compound (148.0888).[3][4]

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the aldehyde group (loss of 29, [M-CHO]⁺), and the formation of a stable benzylic cation.

Infrared (IR) Spectroscopy

Protocol:

-

For liquid samples, apply a thin film of the neat compound between two salt plates (e.g., NaCl or KBr).

-

Place the plates in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Spectral Features:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2950-3000 cm⁻¹: Aliphatic C-H stretching.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde group (Fermi doublet).

-

~1720-1740 cm⁻¹: A very strong, sharp absorbance from the C=O stretching of the aldehyde.

-

~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C ring stretching.

Caption: Logical workflow for compound characterization.

Reactivity Profile

The reactivity of this compound is dominated by its aldehyde functional group. However, the absence of alpha-hydrogens due to the quaternary alpha-carbon significantly influences its behavior.

-

No Aldol Condensation: It cannot self-condense via an aldol reaction as it lacks an enolizable proton.

-

Cannizzaro Reaction: Like other aldehydes without alpha-hydrogens, it is expected to undergo the Cannizzaro reaction in the presence of a strong base, disproportionating into the corresponding primary alcohol (2-methyl-2-phenyl-propan-1-ol) and a carboxylate salt.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and will readily undergo nucleophilic addition reactions with reagents such as Grignards, organolithiums, and cyanides.

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid, using common oxidizing agents (e.g., KMnO₄, Jones reagent).

-

Reduction: Can be reduced to the primary alcohol, 2-methyl-2-phenyl-propan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Safety and Handling

This compound is classified as an irritant.[4] Adherence to standard laboratory safety procedures is mandatory.

GHS Hazard Information: [4][6]

-

Pictogram: Warning

Handling and Storage:

-

Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat.[7] Use in a well-ventilated area or under a chemical fume hood.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][8]

-

Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[7][8] Avoid creating dust.[7]

-

Disposal: Dispose of waste material through a licensed professional waste disposal service.[7]

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 2-methyl-2-phenyl-propanal | CAS#:3805-10-5 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C10H12O | CID 283879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3805-10-5|this compound|BLD Pharm [bldpharm.com]

- 6. chemical-label.com [chemical-label.com]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methyl-2-phenylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Methyl-2-phenylpropanal (also known as α,α-dimethylphenylacetaldehyde), a substituted aromatic aldehyde. Due to a lack of specific historical records detailing its initial discovery, this guide focuses on the contemporary understanding of its synthesis, physicochemical properties, and characterization. Detailed experimental protocols for its preparation via the oxidation of 2-methyl-2-phenyl-propan-1-ol are provided, alongside a thorough compilation of its known quantitative data and spectroscopic information. This whitepaper aims to serve as a valuable resource for professionals in organic synthesis and drug development by consolidating the available technical information on this compound.

Introduction

This compound, with the chemical formula C₁₀H₁₂O, is an aromatic aldehyde characterized by a phenyl group and two methyl groups attached to the α-carbon of a propanal moiety.[1] While the historical context of its discovery and initial synthesis is not well-documented in readily available literature, its structural features make it a compound of interest in synthetic organic chemistry. Aldehydes, in general, have a rich history in chemistry, with their systematic synthesis and use in perfumery beginning in the early 20th century. However, specific details for this compound are sparse. This guide will focus on the established scientific data concerning its preparation and properties.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, application in reactions, and for analytical purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Number | 3805-10-5 | [1] |

| Density | 0.965 g/cm³ | |

| Boiling Point | 219.8 °C at 760 mmHg | |

| Flash Point | 94.6 °C | |

| Appearance | Colorless liquid | |

| Solubility | Data not widely available |

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 2-methyl-2-phenyl-propan-1-ol.

General Reaction Scheme

The synthesis involves the oxidation of the primary alcohol to the aldehyde, as depicted in the following reaction:

2-methyl-2-phenyl-propan-1-ol → this compound

This transformation can be achieved using various oxidizing agents. A common and effective method utilizes a sulfur trioxide pyridine (B92270) complex in the presence of triethylamine (B128534) and dimethyl sulfoxide (B87167) (DMSO).

Detailed Experimental Protocol

The following protocol is based on established synthetic procedures.

Materials:

-

2-methyl-2-phenyl-propan-1-ol

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Sulfur trioxide pyridine complex (SO₃·py)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 2-methyl-2-phenyl-propan-1-ol (13.3 g, 87.0 mmol) in DMSO (150 mL), add triethylamine (24.7 mL, 178.0 mmol) at room temperature.

-

To this mixture, add pyridine sulfuric oxide (28.6 g, 180.0 mmol).

-

Stir the resulting mixture for 2.5 hours at room temperature.

-

Upon completion of the reaction, quench by adding water.

-

Extract the aqueous mixture with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product, 2-methyl-2-phenyl-propionaldehyde.

Yield:

This protocol has been reported to yield the crude product at approximately 91.6%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization Data

The identity and purity of this compound can be confirmed through various spectroscopic methods. A summary of available data is presented in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations/Data | Reference |

| ¹³C NMR | Spectra available from BASF Ludwigshafen (1982) | [1] |

| GC-MS | Major peaks (m/z): 91, 119, 148 | [1] |

| FTIR | Spectrum available (Bruker IFS 85) | [1] |

Reaction Mechanisms

The synthesis of this compound from its corresponding alcohol proceeds via an oxidation reaction. The use of DMSO activated by the sulfur trioxide pyridine complex is a variation of the Swern oxidation. The general mechanism for such oxidations is well-established.

Oxidation Mechanism Pathway

Caption: Generalized mechanism for the oxidation of an alcohol to an aldehyde.

Conclusion

This technical guide has consolidated the available scientific information on this compound. While its specific history of discovery remains unclear, its synthesis via the oxidation of 2-methyl-2-phenyl-propan-1-ol is well-defined, with a detailed experimental protocol provided. The physicochemical and spectroscopic data presented offer a robust basis for the identification and utilization of this compound in research and development. The provided diagrams for the synthesis workflow and reaction mechanism offer a clear visual representation of the key processes involved. This document serves as a foundational resource for scientists and professionals requiring a comprehensive understanding of this particular substituted aromatic aldehyde.

References

"reaction mechanism for 2-Methyl-2-phenylpropanal formation"

An in-depth analysis of the reaction mechanism for the formation of 2-methyl-2-phenylpropanal reveals a primary synthetic route involving the oxidation of 2-methyl-2-phenyl-propan-1-ol. This method is efficient and yields the desired aldehyde in high purity. This technical guide provides a comprehensive overview of this reaction, including its mechanism, experimental protocols, and relevant data for researchers, scientists, and drug development professionals.

Reaction and Mechanism

The synthesis of this compound can be effectively achieved by the oxidation of the corresponding primary alcohol, 2-methyl-2-phenyl-propan-1-ol. A common and effective method for this transformation is the use of a sulfur trioxide pyridine (B92270) complex in the presence of triethylamine (B128534) (Et3N) in a dimethyl sulfoxide (B87167) (DMSO) solvent. This process is a variation of the Swern oxidation, which is known for its mild reaction conditions and high yields.

The reaction proceeds through several key steps:

-

Activation of DMSO: The sulfur trioxide pyridine complex reacts with DMSO to form an electrophilic sulfur species, the persulfurane.

-

Alcohol Addition: The hydroxyl group of 2-methyl-2-phenyl-propan-1-ol acts as a nucleophile and attacks the electrophilic sulfur atom of the activated DMSO complex. This results in the formation of an alkoxysulfonium salt intermediate.

-

Deprotonation and Elimination: Triethylamine, a non-nucleophilic base, removes a proton from the carbon atom adjacent to the oxygen. This deprotonation facilitates an intramolecular elimination reaction. The intermediate collapses, leading to the formation of the desired aldehyde (this compound), dimethyl sulfide (B99878) (DMS), and triethylammonium (B8662869) salt.

Quantitative Data

The following table summarizes the quantitative data for a typical synthesis of this compound from 2-methyl-2-phenyl-propan-1-ol.

| Parameter | Value | Reference |

| Starting Material | 2-methyl-2-phenyl-propan-1-ol | [1] |

| Reagents | Sulfur trioxide pyridine complex, Triethylamine | [1] |

| Solvent | Dimethyl sulfoxide (DMSO) | [1] |

| Reaction Temperature | Room Temperature (20°C) | [1] |

| Reaction Time | 2.5 hours | [1] |

| Yield | 91.6% | [1] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the oxidation of 2-methyl-2-phenyl-propan-1-ol.[1]

Materials:

-

2-methyl-2-phenyl-propan-1-ol (13.3 g, 87.0 mmol)

-

Dimethyl sulfoxide (DMSO) (150 mL)

-

Triethylamine (24.7 mL, 178.0 mmol)

-

Sulfur trioxide pyridine complex (28.6 g, 180.0 mmol)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-methyl-2-phenyl-propan-1-ol in DMSO, add triethylamine at room temperature.

-

Subsequently, add the sulfur trioxide pyridine complex to the mixture.

-

Stir the reaction mixture for 2.5 hours at room temperature.

-

Upon completion of the reaction, add water to quench the reaction.

-

Extract the aqueous mixture with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product, this compound. The product can be used in the next step without further purification.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Reaction mechanism for the oxidation of 2-methyl-2-phenyl-propan-1-ol.

Caption: Experimental workflow for the synthesis of this compound.

References

A Theoretical Investigation into the Molecular Structure of 2-Methyl-2-phenylpropanal: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the standard theoretical and computational methodologies employed in the structural elucidation of 2-Methyl-2-phenylpropanal. While specific experimental and computational studies on this molecule are not extensively available in public literature, this paper outlines the established protocols and expected outcomes from such an investigation. The methodologies detailed herein are fundamental to computational chemistry and are widely applied in drug discovery and materials science for understanding molecular geometry, stability, and reactivity. This guide serves as a foundational resource for researchers planning theoretical studies on this or structurally related compounds.

Introduction to this compound

This compound, a substituted aldehyde, possesses a unique structural framework characterized by a quaternary carbon atom bonded to a phenyl ring, two methyl groups, and a formyl group. This arrangement introduces significant steric hindrance around the carbonyl group, which is expected to influence its conformational preferences, reactivity, and spectroscopic signatures. Theoretical studies are indispensable for gaining a detailed understanding of these structural nuances at the atomic level.

Methodologies for Theoretical Structural Analysis

A robust theoretical investigation of this compound would typically involve a multi-step computational workflow. This process begins with an initial structure optimization and proceeds through more advanced calculations to predict various molecular properties.

Computational Workflow

The logical progression of a theoretical structural analysis is depicted in the workflow diagram below. This process ensures a systematic and comprehensive examination of the molecule's properties.

Caption: Logical workflow for a theoretical study of a molecule.

Experimental Protocols for Computational Studies

While no specific experimental papers on the theoretical structure of this compound are available, a standard computational protocol would be as follows:

-

Software: All quantum chemical calculations would be performed using a standard software package such as Gaussian, ORCA, or Spartan.

-

Initial Geometry: The initial 3D structure of this compound would be built using a molecular editor.

-

Geometry Optimization: The geometry would be optimized using Density Functional Theory (DFT), a common and reliable method. A typical functional, such as B3LYP, would be paired with a Pople-style basis set, for example, 6-31G(d,p), to provide a good balance between accuracy and computational cost.

-

Conformational Search: To identify the most stable conformer, a potential energy surface scan would be performed by systematically rotating the dihedral angle between the phenyl ring and the carbonyl group.

-

Frequency Calculations: Vibrational frequency calculations would be performed at the same level of theory as the optimization to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Properties: Key electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the molecular electrostatic potential (MEP), would be calculated to understand the molecule's reactivity and intermolecular interaction sites.

Predicted Structural and Electronic Properties

Based on the methodologies described, a theoretical study would yield a wealth of quantitative data on the structure and properties of this compound.

Molecular Structure and Conformation

The key structural feature of this compound is the steric crowding around the central quaternary carbon. A conformational analysis would likely reveal the preferred orientation of the phenyl ring relative to the aldehyde group to minimize steric repulsion.

Caption: Key structural features of this compound.

Tabulated Data

The following tables represent the types of quantitative data that would be generated from a comprehensive theoretical study. The values presented are hypothetical and serve as an illustration of the expected output.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.21 |

| Cα-C(carbonyl) | 1.52 | |

| Cα-C(phenyl) | 1.55 | |

| Cα-C(methyl) | 1.54 | |

| Bond Angles (°) | O-C-Cα | 124.5 |

| C(phenyl)-Cα-C(carbonyl) | 109.0 | |

| C(methyl)-Cα-C(methyl) | 108.5 | |

| Dihedral Angle (°) | C(phenyl)-Cα-C(carbonyl)-O | 90.0 (example) |

Table 2: Calculated Electronic and Spectroscopic Properties

| Property | Predicted Value |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 Debye |

| Vibrational Frequencies | |

| C=O Stretch | 1730 cm⁻¹ |

| C-H (aldehyde) Stretch | 2850 cm⁻¹ |

| Phenyl Ring C-C Stretch | 1600 cm⁻¹ |

Conclusion

2-Methyl-2-phenylpropanal: A Versatile Chiral Building Block in Asymmetric Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral aldehydes are pivotal intermediates in the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development. Among these, α,α-disubstituted aldehydes, which possess a quaternary stereocenter, present a unique synthetic challenge and offer access to complex molecular architectures. 2-Methyl-2-phenylpropanal, a prominent member of this class, has emerged as a valuable chiral building block. Its sterically hindered yet reactive carbonyl group, coupled with the chirality at the α-position, makes it a versatile synthon for the construction of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of this compound as a chiral building block, detailing its synthesis, key reactions, and potential applications in pharmaceutical research.

Synthesis of Chiral this compound

The enantioselective synthesis of this compound is a key step in harnessing its potential as a chiral building block. While the racemic form can be readily prepared, the generation of a specific enantiomer requires sophisticated asymmetric methodologies.

Racemic Synthesis

A common laboratory-scale synthesis of racemic this compound involves the oxidation of the corresponding alcohol, 2-methyl-2-phenyl-propan-1-ol.[1]

Experimental Protocol: Oxidation of 2-Methyl-2-phenyl-propan-1-ol [1]

-

Materials: 2-methyl-2-phenyl-propan-1-ol, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (B128534), Pyridine (B92270) sulfur trioxide complex.

-

Procedure:

-

Dissolve 2-methyl-2-phenyl-propan-1-ol (1.0 equivalent) in DMSO.

-

Add triethylamine (2.0 equivalents) to the solution at room temperature.

-

Slowly add pyridine sulfur trioxide complex (2.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

-

Enantioselective Synthesis Strategies

Achieving high enantioselectivity in the synthesis of α,α-disubstituted aldehydes like this compound is a significant challenge due to the steric hindrance around the α-carbon. Current research focuses on several key strategies:

-

Asymmetric Alkylation using Chiral Auxiliaries: This classical approach involves the covalent attachment of a chiral auxiliary to a precursor molecule, which directs the stereoselective alkylation of the α-position. Subsequent removal of the auxiliary yields the desired chiral aldehyde. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary.

-

Organocatalytic Asymmetric α-Alkylation: The use of small chiral organic molecules as catalysts has revolutionized asymmetric synthesis. For α,α-disubstituted aldehydes, chiral amines, such as prolinol derivatives, can catalyze the enantioselective α-alkylation of a monosubstituted aldehyde precursor. This method offers a more direct and atom-economical route to the chiral product.

The diagram below illustrates a generalized workflow for the organocatalytic asymmetric α-methylation of 2-phenylpropanal (B145474) to yield chiral this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-2-phenylpropanal in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropanal, a chiral aldehyde featuring a quaternary stereocenter, represents a potentially valuable building block in asymmetric synthesis. The construction of such sterically congested chiral centers is a significant challenge in organic chemistry. While direct applications of this compound as a substrate in asymmetric transformations are not yet widely documented, its synthesis and potential as a precursor for more complex chiral molecules are of considerable interest. These notes provide an overview of the synthesis of this compound, propose strategies for its asymmetric synthesis, and discuss its potential utility in the development of novel chemical entities.

Synthesis of this compound

The most direct route to this compound is through the oxidation of the corresponding primary alcohol, 2-methyl-2-phenyl-propan-1-ol.

Standard Laboratory Protocol: Oxidation of 2-methyl-2-phenyl-propan-1-ol

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

2-methyl-2-phenyl-propan-1-ol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et₃N)

-

Sulfur trioxide pyridine (B92270) complex

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-methyl-2-phenyl-propan-1-ol (1.0 eq) in DMSO, add triethylamine (2.0 eq) at room temperature with stirring.

-

Slowly add the sulfur trioxide pyridine complex (2.1 eq) to the mixture.

-

Continue stirring at room temperature for 2.5 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude this compound.

Table 1: Synthesis of this compound via Oxidation

| Starting Material | Oxidizing Agent System | Solvent | Reaction Time | Yield (%) | Reference |

| 2-methyl-2-phenyl-propan-1-ol | SO₃·pyridine, Et₃N | DMSO | 2.5 h | 91.6 | [1] |

Proposed Strategies for Asymmetric Synthesis

Currently, there is a lack of established protocols for the direct asymmetric synthesis of this compound. However, leveraging known methodologies for the creation of quaternary stereocenters, two plausible hypothetical routes are proposed.

Asymmetric Alkylation of a Propanal Derivative

This approach involves the enantioselective alkylation of a suitable propanal derivative using a chiral auxiliary or a chiral phase-transfer catalyst to introduce the phenyl group.

Conceptual Workflow:

Figure 1: Conceptual workflow for the asymmetric alkylation approach.

Enantioselective Arylation of an Enal

Another potential route is the catalytic enantioselective addition of a phenyl group to a suitable α,β-unsaturated aldehyde (enal), followed by reduction of the double bond.

Potential Applications in Asymmetric Synthesis

Chiral α,α-disubstituted aldehydes like this compound are valuable intermediates for the synthesis of complex molecules with quaternary stereocenters. These motifs are found in numerous biologically active natural products and pharmaceuticals.

Potential Synthetic Transformations:

-

Asymmetric Aldol (B89426) Reactions: The chiral aldehyde can serve as an electrophile in aldol reactions to generate products with two adjacent stereocenters.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion to chiral alkenes.

-

Oxidation and Reduction: Synthesis of chiral carboxylic acids and alcohols, respectively.

The logical flow for the application of chiral this compound is outlined below.

Figure 2: Potential synthetic transformations of chiral this compound.

Conclusion

While the direct use of this compound in asymmetric synthesis is an emerging area, its potential as a chiral building block is significant. The development of efficient enantioselective routes to this aldehyde would provide a valuable tool for medicinal chemists and synthetic organic chemists. The protocols and strategies outlined in these notes are intended to serve as a foundation for further research and development in this promising area. Researchers are encouraged to explore the proposed asymmetric routes and the subsequent application of the chiral product in the synthesis of novel, complex molecules.

References

Application Notes and Protocols for the Oxidation of 2-Methyl-2-phenylpropanal

Abstract

This document provides a detailed protocol for the oxidation of 2-Methyl-2-phenylpropanal to its corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid. This transformation is a key step in the synthesis of various pharmaceutical and fine chemical intermediates. The Pinnick oxidation is highlighted as a highly effective method for this conversion, particularly due to its tolerance of sterically hindered aldehydes and its mild reaction conditions. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. This compound possesses a sterically hindered aldehyde functional group, which can present challenges for some standard oxidation protocols. The Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO2) under mildly acidic conditions, has proven to be a robust and versatile method for the oxidation of a wide array of aldehydes, including those that are sterically demanding or contain sensitive functional groups.[1][2][3] This method offers high yields and avoids the use of harsh or toxic heavy metal oxidants, such as those used in Jones oxidation.[4][5] The reaction proceeds through the formation of chlorous acid, which is the active oxidizing agent.[1][2] A scavenger, typically 2-methyl-2-butene, is employed to quench the hypochlorous acid (HOCl) byproduct, preventing side reactions.[1][2][3]

Reaction Scheme

Caption: Workflow for the Pinnick oxidation of this compound.

Diagram 2: Signaling Pathway of the Pinnick Oxidation

References

Application Notes and Protocols: 2-Methyl-2-phenylpropanal in Fragrance Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropanal, an aromatic aldehyde, holds potential as a valuable ingredient in the fragrance industry. Its chemical structure, featuring a phenyl group and a methyl-substituted propanal moiety, suggests a complex olfactory profile that can contribute to various fragrance compositions. This document provides a comprehensive overview of its application in fragrance chemistry, including its synthesis, physicochemical properties, and hypothetical use in fragrance formulations. While specific quantitative data on the olfactory properties and stability of this compound are not extensively available in the public domain, this guide offers protocols and theoretical frameworks based on established principles of fragrance chemistry and analysis of related phenylpropanal compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, formulation, and quality control.[1][2][3][4]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Number | 3805-10-5 | [1] |

| Appearance | Colorless liquid (predicted) | [2] |

| Boiling Point | 219.8 °C at 760 mmHg | |

| Density | 0.965 g/cm³ | |

| Flash Point | 94.6 °C | [3] |

| LogP | 2.16 - 2.3 | [1] |

| Solubility | Soluble in most fixed oils and propylene (B89431) glycol; insoluble in glycerin. | [5] |

Olfactory Profile

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound via the oxidation of 2-methyl-2-phenyl-propan-1-ol.

Materials:

-

2-methyl-2-phenyl-propan-1-ol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et₃N)

-

Pyridine (B92270) sulfur trioxide complex (Py·SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-2-phenyl-propan-1-ol in DMSO.

-

Add triethylamine to the solution at room temperature, followed by the pyridine sulfur trioxide complex.

-

Stir the reaction mixture vigorously at room temperature for 2.5 hours.

-

Upon completion of the reaction (monitored by TLC or GC), quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

-

The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis and purity determination of this compound using GC-MS.[13][14][15][16]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-INNOWAX)

Sample Preparation:

-

Prepare a 1% solution of the synthesized this compound in a suitable solvent such as ethanol (B145695) or dichloromethane.

-

If analyzing a fragrance mixture, a similar dilution should be prepared.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

The purity of the synthesized product can be determined by calculating the peak area percentage.

-

The mass spectrum can be compared with a reference library for confirmation.

Protocol 3: Incorporation into a Floral Aldehydic Fragrance Accord (Hypothetical)

This protocol provides a hypothetical framework for evaluating the contribution of this compound to a classic floral aldehydic fragrance.

Materials:

-

This compound (10% solution in dipropylene glycol)

-

Base floral accord (e.g., a blend of jasmine, rose, and ylang-ylang absolutes)

-

Other fragrance ingredients (e.g., bergamot oil, sandalwood oil, synthetic musks)

-

Ethanol (perfumer's grade)

-

Glass beakers and stirring rods

-

Digital scale

-

Smelling strips

Procedure:

-

Prepare a base floral accord according to a standard formula.

-

Create a series of dilutions of the base accord.

-

To each dilution, add varying concentrations of the this compound solution (e.g., 0.1%, 0.5%, 1.0%, 2.0% of the total fragrance concentrate).

-

Prepare a control sample of the base accord without the addition of this compound.

-

Age the preparations for at least 48 hours in a cool, dark place.

-

Dip smelling strips into each sample and evaluate the olfactory profile at different time intervals (top notes, heart notes, and base notes).

-

Compare the samples containing this compound to the control to assess its impact on the overall fragrance character, noting any changes in lift, diffusion, floralcy, and tenacity.

Visualizations

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for fragrance evaluation.

Caption: Logical structure of a floral aldehydic accord.

Disclaimer